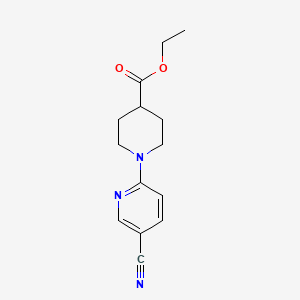
Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-氰基吡啶-2-基)哌啶-4-羧酸乙酯是一种属于哌啶衍生物类的化合物。哌啶是一个六元杂环,含有一个氮原子和五个碳原子。 该化合物以哌啶环上连接的氰基吡啶部分为特征,使其成为有机合成和药物研究中宝贵的中间体 .
准备方法
合成路线和反应条件: 1-(5-氰基吡啶-2-基)哌啶-4-羧酸乙酯的合成通常涉及在特定条件下使哌啶-4-羧酸乙酯与 5-氰基吡啶反应。该反应通常在氢化钠或碳酸钾等碱的存在下进行,并使用二甲基甲酰胺 (DMF) 或四氢呋喃 (THF) 等合适的溶剂。 反应混合物通常被加热回流以促进目标产物的形成 .
工业生产方法: 该化合物的工业生产可能涉及类似的合成路线,但规模更大。使用连续流动反应器和优化的反应条件可以提高产品的产量和纯度。 此外,还使用重结晶或色谱等纯化技术来获得高纯度的 1-(5-氰基吡啶-2-基)哌啶-4-羧酸乙酯 .
化学反应分析
反应类型: 1-(5-氰基吡啶-2-基)哌啶-4-羧酸乙酯经历各种化学反应,包括:
氧化: 该化合物可以使用高锰酸钾或三氧化铬等氧化剂氧化,形成相应的氧化产物。
还原: 还原反应可以使用氢化锂铝或硼氢化钠等还原剂进行,生成还原衍生物。
常见试剂和条件:
氧化: 高锰酸钾、三氧化铬和过氧化氢。
还原: 氢化锂铝、硼氢化钠和催化加氢。
形成的主要产物: 这些反应形成的主要产物取决于所用试剂和条件。 例如,氧化可能生成羧酸或酮,而还原可能生成醇或胺 .
科学研究应用
1-(5-氰基吡啶-2-基)哌啶-4-羧酸乙酯在科学研究中具有多种应用:
化学: 它作为合成各种杂环化合物和药物的中间体。
生物学: 该化合物用于开发生物活性分子,并作为药物发现的构建模块。
医学: 它正在研究其潜在的治疗特性,包括其在针对特定生物途径的新药合成中的作用。
作用机制
1-(5-氰基吡啶-2-基)哌啶-4-羧酸乙酯的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可能充当某些酶或受体的抑制剂或调节剂,从而导致其生物学效应。 确切的分子靶标和途径取决于具体应用和化合物的结构 .
类似化合物:
- 1-(吡嗪-2-基)哌啶-4-羧酸乙酯
- 1-(吡啶-2-基)哌啶-4-羧酸乙酯
- 4-[(4-甲基吡啶-2-基)氨基]哌啶-1-羧酸乙酯
比较: 1-(5-氰基吡啶-2-基)哌啶-4-羧酸乙酯由于氰基吡啶部分的存在而独一无二,该部分赋予其独特的化学和生物学性质。 与类似化合物相比,它可能表现出不同的反应性、稳定性和生物活性,使其成为特定研究和工业应用的宝贵化合物 .
相似化合物的比较
- Ethyl 1-(pyrazin-2-yl)piperidine-4-carboxylate
- Ethyl 1-(pyridin-2-yl)piperidine-4-carboxylate
- Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate
Comparison: Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate is unique due to the presence of the cyanopyridine moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for specific research and industrial applications .
生物活性
Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
This compound is characterized by its piperidine core, which is a common structure in various bioactive compounds. The presence of the 5-cyanopyridine moiety enhances its interaction with biological targets.
Molecular Structure
- Molecular Formula : C13H18N2O2
- Molecular Weight : 234.30 g/mol
The biological activity of this compound is primarily attributed to its ability to modulate enzyme and receptor activities. It may interact with specific molecular targets, influencing various biochemical pathways.
Potential Mechanisms Include :
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which could lead to altered cellular functions.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, impacting signaling pathways associated with diseases such as cancer and neurological disorders.
Anticancer Activity
Recent studies have indicated that this compound exhibits promising anticancer properties. For instance, it has been evaluated against various cancer cell lines with notable results:
These findings suggest that the compound has selective cytotoxic effects on cancer cells while showing lower toxicity towards normal cells.
Neuroprotective Effects
The compound is also being investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's. Its potential as an A2A receptor antagonist could provide therapeutic benefits by reducing neuroinflammation and promoting neuronal survival.
Study 1: Anticancer Screening
In a comparative study, this compound was tested alongside other piperidine derivatives for their anticancer activity. The results demonstrated that this compound had a superior selectivity index compared to standard chemotherapeutics like 5-Fluorouracil (5-FU), indicating its potential for further development as an anticancer agent.
Study 2: Neuroprotection in Animal Models
In vivo studies using rodent models have shown that administration of this compound resulted in significant improvements in cognitive function and reductions in neuroinflammatory markers. These findings support its role as a candidate for treating neurodegenerative conditions.
属性
CAS 编号 |
799557-74-7 |
|---|---|
分子式 |
C14H17N3O2 |
分子量 |
259.30 g/mol |
IUPAC 名称 |
ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate |
InChI |
InChI=1S/C14H17N3O2/c1-2-19-14(18)12-5-7-17(8-6-12)13-4-3-11(9-15)10-16-13/h3-4,10,12H,2,5-8H2,1H3 |
InChI 键 |
LFPMXWZMTOFOQS-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1CCN(CC1)C2=NC=C(C=C2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















